Sodium o-iodohippurate
Overview
Description
Sodium o-iodohippurate, also known as sodium iodohippurate, is a compound with the molecular formula C9H8INO3. It is an analog of p-aminohippuric acid and is primarily used in medical diagnostics to determine effective renal plasma flow. This compound is particularly valuable in renography due to its high clearance rate and its elimination mainly through tubular secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium o-iodohippurate can be synthesized through the iodination of hippuric acid. The process involves the reaction of hippuric acid with iodine in the presence of a suitable oxidizing agent. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the selective iodination at the ortho position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of iodinated benzoic acid derivatives.
Reduction: The compound can be reduced to form deiodinated hippuric acid under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Iodinated benzoic acid derivatives.
Reduction: Deiodinated hippuric acid.
Substitution: Various substituted hippuric acid derivatives depending on the nucleophile used
Scientific Research Applications
Sodium o-iodohippurate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for high-performance liquid chromatography and other analytical techniques.
Biology: Employed in studies related to renal function and kidney health due to its high renal clearance.
Medicine: Utilized in diagnostic imaging, particularly in renography to assess renal plasma flow and detect urinary tract obstructions.
Industry: Applied in the pharmaceutical industry for the development and testing of new diagnostic agents
Mechanism of Action
The primary mechanism of action of sodium o-iodohippurate involves its rapid clearance from the bloodstream through renal tubular secretion. The compound is filtered by the glomeruli and actively secreted by the renal tubules, making it an effective agent for measuring renal plasma flow. The molecular targets include the renal tubular cells, where it interacts with specific transporters to facilitate its secretion .
Comparison with Similar Compounds
p-Aminohippuric Acid: Another compound used to measure renal plasma flow but with a lower clearance rate compared to sodium o-iodohippurate.
Iodohippuric Acid Isomers: Includes meta-iodohippuric acid and para-iodohippuric acid, which have different iodination positions on the benzene ring.
Uniqueness: this compound is unique due to its high renal clearance and specific iodination at the ortho position, making it more effective for diagnostic imaging in renal studies. Its rapid and efficient renal secretion distinguishes it from other similar compounds .
Properties
CAS No. |
133-17-5 |
---|---|
Molecular Formula |
C9H8INNaO3 |
Molecular Weight |
328.06 g/mol |
IUPAC Name |
sodium;2-[(2-iodobenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13); |
InChI Key |
XQBPSPHCFFEPOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I.[Na] |
Key on ui other cas no. |
133-17-5 |
Synonyms |
Acid, Iodohippuric I Hippuran I OIH I-Hippuran I-OIH Iodobenzoylglycine Iodohippurate, Sodium Iodohippuric Acid o-Iodohippurate, Sodium ortho Iodohippurate ortho-Iodohippurate Orthoiodohippurate Radio Hippuran Radio-Hippuran RadioHippuran Sodium Iodohippurate Sodium o Iodohippurate Sodium o-Iodohippurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium o-iodohippurate interact with the kidneys?
A: this compound is not known to interact with a specific target in the kidneys. It is primarily handled by the kidneys through tubular secretion, a process where substances are actively transported from the blood into the urine. This characteristic makes it a valuable tool for assessing renal function. [, , , , , , ]
Q2: What are the downstream effects of this compound administration in the context of renal function assessment?
A: Following intravenous administration, this compound is rapidly taken up by the kidneys and excreted in the urine. By tracking the radioactive iodine (I-131 or I-123) label, researchers and clinicians can evaluate various aspects of renal function, including: [, , , , , , ]* Renal blood flow: The rate at which this compound is taken up by the kidneys provides information about blood flow to these organs. * Tubular secretion: The efficiency of this compound excretion reflects the functional capacity of the renal tubules. * Urinary tract patency: The passage of the radiolabeled compound through the urinary tract helps identify any obstructions or blockages.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H7INO3Na. Its molecular weight is 329.09 g/mol.
Q4: How stable are this compound solutions?
A: The stability of this compound solutions is affected by factors like pH, salt concentration, specific activity, and storage conditions. Studies indicate that stability decreases with increasing specific activity. [, ] Storage in isotonic solutions frozen at dry ice temperatures (-70°C) or in a freeze-dried state has been shown to improve stability. []
Q5: Can you elaborate on the factors influencing the stability of this compound and its implications for its use?
A: Several factors can impact the stability of this compound solutions: [, ]* pH: Fluctuations in pH can lead to degradation of the compound. * Salt concentration: High salt concentrations can affect its stability.* Specific activity: Higher specific activity preparations tend to be less stable.* Storage conditions: Exposure to light, heat, and oxygen can accelerate degradation.
Q6: Which analytical techniques are used to assess the purity of this compound?
A: Several methods have been employed to analyze this compound purity, including: [, , , ]* Paper chromatography: This technique is widely used but may present limitations in separating this compound from inorganic iodide under specific conditions.* High-performance liquid chromatography (HPLC): HPLC offers a rapid, sensitive, and accurate method for determining radiochemical and chemical purity. * Gel filtration with DEAE-Sephadex: This technique effectively removes contaminants, yielding high-purity this compound suitable for intravenous administration.
Q7: What is the significance of accurately determining the purity of this compound in clinical settings?
A: The presence of impurities in this compound preparations can lead to inaccurate interpretation of diagnostic tests. For instance, the presence of free radioactive iodide can interfere with the assessment of renal function as it can be taken up by the thyroid gland, leading to misinterpretation of the results. [, ] Therefore, employing reliable analytical methods to ensure the purity of this compound is paramount for reliable diagnostic outcomes.
Q8: How is this compound cleared from the body?
A: this compound is primarily cleared from the body through renal excretion, mainly via tubular secretion. A small fraction might undergo glomerular filtration. [, , ]
Q9: How does renal impairment affect this compound clearance?
A: Renal impairment significantly influences the clearance of this compound. Studies demonstrate that individuals with acute renal failure exhibit different degrees of renal image prominence during scans, directly correlating with the severity of renal dysfunction. [] Those with prominent renal images show a higher likelihood of recovering renal function compared to those with faint or absent images.
Q10: How is this compound used to evaluate renal transplant function?
A: Iodohippurate sodium I-131 clearances can assess renal function in transplant patients. Studies show its prognostic value when performed within the first day post-transplantation and its usefulness in detecting transplant rejection, particularly during the initial four weeks after surgery. []
Q11: How is this compound employed in diagnosing renovascular hypertension?
A: this compound plays a crucial role in diagnosing renovascular hypertension, particularly when combined with captopril, an angiotensin-converting enzyme inhibitor. [, , ] Administering captopril before a renogram using this compound helps differentiate renovascular hypertension from essential hypertension.
Q12: Can you provide more details about how captopril-induced changes in this compound renograms aid in diagnosing renovascular hypertension?
A: In patients with renal artery stenosis, the affected kidney often shows a reduced blood flow. [, , ] This leads to a delayed transit time of this compound through the kidney, resulting in a prolonged excretory phase on the renogram.
Q13: Can you explain how this compound is used in pediatric renal disease diagnosis?
A: this compound, labeled with either I-131 or I-125, is valuable for diagnosing pediatric renal diseases, particularly in evaluating renal function and detecting abnormalities. [, ]
Q14: Are there any alternatives to this compound for renal function assessment?
A: Yes, several alternatives exist, including: * Technetium-99m-labeled diethylenetriamine pentaacetic acid (99mTc-DTPA): This agent is primarily cleared by glomerular filtration and is valuable in assessing glomerular filtration rate. [, ] * Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3): This agent is mainly cleared by tubular secretion, similar to this compound, and is useful in evaluating renal function, even in patients with impaired renal function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.